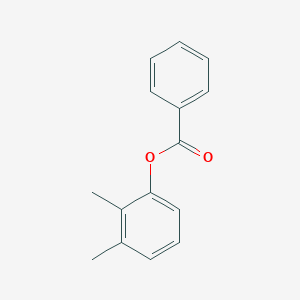

2,3-Dimethylphenyl benzoate

Description

2,3-Dimethylphenyl benzoate (C₁₅H₁₄O₂, abbreviated as 23DMPBA) is an aromatic ester synthesized via benzoylation of 2,3-dimethylphenol under eco-friendly protocols, such as microwave-assisted solid-phase reactions . Its structure has been extensively characterized using spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and single-crystal X-ray diffraction . Key structural features include:

- Dihedral Angle: The benzene and benzoyl rings form a dihedral angle of 87.36(6)°, indicating near-perpendicular orientation .

- Molecular Packing: Molecules align into chain-like structures along the crystallographic a-axis, stabilized by weak intermolecular interactions .

- Bond Parameters: Bond lengths (e.g., C=O: ~1.36 Å, C–O: ~1.43 Å) and angles are consistent with other aryl benzoates .

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(2,3-dimethylphenyl) benzoate |

InChI |

InChI=1S/C15H14O2/c1-11-7-6-10-14(12(11)2)17-15(16)13-8-4-3-5-9-13/h3-10H,1-2H3 |

InChI Key |

TZPYIYZPLKAWSC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2)C |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis proceeds via nucleophilic acyl substitution, influenced by pH and catalysts:

| Condition | Reaction Pathway | Outcome | Source |

|---|---|---|---|

| Acidic (H⁺) | Protonation of carbonyl oxygen | Cleavage to 2,3-dimethylphenol + benzoic acid | |

| Basic (OH⁻) | Nucleophilic attack by hydroxide | Formation of 2,3-dimethylphenolate + benzoate | |

| Enzymatic (esterase) | Biocatalytic cleavage in vivo | Metabolic degradation |

Mechanistic Insight :

The reaction follows a two-step process:

-

Nucleophilic attack on the carbonyl carbon.

-

Elimination of the leaving group (2,3-dimethylphenol).

Steric hindrance from methyl groups slows hydrolysis compared to unsubstituted benzoates .

Transesterification

2,3-Dimethylphenyl benzoate undergoes transesterification with alcohols under acidic or basic conditions:

-

Catalysts : Ti(OR)₄, Al(OR)₃, or enzymatic lipases.

-

Applications : Used to synthesize modified esters for fragrances or polymer precursors.

Condensation Reactions

In the presence of aldehydes or amines, the ester participates in C=N bond formation:

-

Example : Reaction with arylhydrazines yields hydrazone derivatives under catalyst-free, aqueous conditions .

| Substrate | Conditions | Yield | Time |

|---|---|---|---|

| 4-Cyanobenzaldehyde | H₂O/CH₂Cl₂ (4:1), RT | 95% | 5 min |

| 2-(tert-butyl)aniline | H₂O, RT | 88% | 30 min |

Electron-withdrawing groups (e.g., –CN) enhance electrophilicity at the carbonyl, accelerating condensation .

Substituent Effects on Reactivity

The methyl groups exert dual effects:

-

Steric Hindrance : Ortho-methyl groups reduce accessibility to the ester carbonyl, slowing hydrolysis and transesterification .

-

Electronic Effects : Methyl donors slightly increase electron density at the carbonyl, offsetting steric limitations in electrophilic reactions .

Comparative studies with 3,4-dimethylphenyl benzoate show 52.39° dihedral angles , leading to distinct reactivity profiles due to reduced steric strain .

Comparison with Similar Compounds

Table 1: Dihedral Angles and Substituent Effects

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing 2,3-dimethylphenyl benzoate?

Methodological Answer:

- Synthesis : The compound is typically prepared via esterification of 2,3-dimethylphenol with benzoyl chloride under acidic or basic conditions. Purity is verified by melting point analysis and spectroscopic techniques (IR, NMR) .

- Characterization :

- Single-crystal growth : Slow evaporation of an ethanol solution yields suitable crystals for X-ray diffraction (XRD) .

- Spectroscopy : IR confirms ester carbonyl stretches (~1740 cm⁻¹), while ¹H NMR resolves methyl group protons (δ ~2.3 ppm for aromatic CH₃) and benzoyl aromatic protons (δ ~7.5–8.1 ppm) .

Advanced: How can substituent effects on the molecular conformation of aryl benzoates be systematically studied using 2,3-dimethylphenyl benzoate as a model?

Methodological Answer:

-

Crystallographic Analysis :

- Compare dihedral angles between the benzoyl and substituted phenyl rings. For 2,3-dimethylphenyl benzoate, the angle is 87.36(6)° , indicating near-perpendicular orientation due to steric hindrance from methyl groups .

- Use software like SHELXL for refinement and ORTEP-3 for visualizing torsion angles and packing interactions .

-

Comparative Data :

Compound Dihedral Angle (°) Substituent Impact Phenyl benzoate 55.7 Minimal steric hindrance 3-Methylphenyl benzoate 79.61(6) Moderate steric effects 2,3-Dimethylphenyl benzoate 87.36(6) Strong steric hindrance from 2,3-dimethyl groups - Key Insight : Methyl groups at the 2,3-positions significantly increase torsional strain, altering crystal packing (e.g., chain-like structures along the a-axis in 2,3-dimethylphenyl benzoate) .

Basic: What crystallographic parameters define the structure of 2,3-dimethylphenyl benzoate?

Methodological Answer:

- Crystal System : Monoclinic, space group C2/c .

- Unit Cell Parameters :

- a = 15.190(2) Å, b = 8.417(1) Å, c = 20.604(2) Å

- β = 112.20(1)°, Volume = 2439.0(5) ų, Z = 8 .

- Refinement :

Advanced: How to resolve contradictions in reported dihedral angles for structurally similar aryl benzoates?

Methodological Answer:

- Data Validation :

- Case Study :

- The dihedral angle for 2,6-dichlorophenyl benzoate (75.75°) was initially attributed to steric effects but later linked to Cl···O halogen bonding. Similar re-evaluation for methyl-substituted analogs may resolve discrepancies .

Basic: What spectroscopic techniques are critical for confirming the esterification of 2,3-dimethylphenol?

Methodological Answer:

- IR Spectroscopy : Look for disappearance of phenolic O–H stretch (~3200–3600 cm⁻¹) and appearance of ester C=O (~1740 cm⁻¹) .

- ¹H NMR :

Advanced: How can computational modeling complement experimental data in predicting the reactivity of 2,3-dimethylphenyl benzoate?

Methodological Answer:

- DFT Calculations :

- Optimize geometry using Gaussian or ORCA to compare theoretical vs. experimental bond lengths (e.g., C–O ester bond: ~1.36 Å) .

- Calculate electrostatic potential maps to predict sites for nucleophilic/electrophilic attack.

- MD Simulations :

- Simulate crystal packing to assess stability of the observed chain-like structure along the a-axis .

Basic: What safety protocols are essential when handling 2,3-dimethylphenyl benzoate in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Waste Disposal : Segregate organic waste and consult institutional guidelines for halogen-free ester disposal .

Advanced: How does the steric bulk of 2,3-dimethyl groups influence the compound’s bioactivity or material properties?

Methodological Answer:

- Bioactivity : Methyl groups may reduce solubility, impacting pharmacokinetics. Compare logP values with less hindered analogs (e.g., phenyl benzoate: logP ~3.5 vs. 2,3-dimethylphenyl benzoate: logP ~4.2) .

- Material Science : Steric hindrance could enhance thermal stability (e.g., higher melting points vs. unsubstituted analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.